molecular formula C18H19N3O4 B11156135 N-(3,4-dimethoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide

N-(3,4-dimethoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B11156135
M. Wt: 341.4 g/mol
InChI Key: PYCNOIGHDRYJJL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide (Molecular formula: C₁₈H₁₉N₃O₄; Molecular weight: 341.36 g/mol) is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with methyl groups at positions 3 and 6, and a 3,4-dimethoxybenzyl carboxamide moiety at position 4 . This compound is part of a broader class of isoxazolopyridine derivatives, which are synthesized via condensation reactions involving precursors such as 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 900136-98-3) and functionalized amines .

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H19N3O4/c1-10-7-13(16-11(2)21-25-18(16)20-10)17(22)19-9-12-5-6-14(23-3)15(8-12)24-4/h5-8H,9H2,1-4H3,(H,19,22)

InChI Key

PYCNOIGHDRYJJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to use a palladium-catalyzed cross-coupling reaction to form the isoxazolo-pyridine core, followed by the introduction of the 3,4-dimethoxybenzyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group under mild conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the cross-coupling step and the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzyl or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity (if available)
Target Compound C₁₈H₁₉N₃O₄ 341.36 3,4-dimethoxybenzyl carboxamide Not reported
N-(isoxazolo[5,4-b]pyridin-3-yl)-benzenesulfonamide C₁₂H₁₀N₄O₃S 302.30 Benzenesulfonamide Antibacterial (MIC: 125–500 µg/mL)
Y040-9211 C₁₉H₂₁N₃O₃ 339.39 2-methoxyphenylmethyl, isopropyl Not reported

Key Observations:

  • The 3,4-dimethoxybenzyl group increases electron density and lipophilicity relative to Y040-9211’s 2-methoxyphenyl and isopropyl groups, which could influence membrane permeability .

Functional Comparison

Antimicrobial Activity

Sulfonamide analogs (e.g., compound 2 and 5 in ) exhibit activity against Pseudomonas aeruginosa and Escherichia coli (MIC: 125–500 µg/mL) and antiproliferative effects on MCF7 cells (IC₅₀: ~152–161 µg/mL) . While the target compound’s activity remains untested, its carboxamide group and dimethoxybenzyl substituent may modulate interactions with bacterial efflux pumps or eukaryotic kinases, warranting further investigation.

Substituent Impact on Bioactivity

Studies on triazolothiadiazoles () highlight that alkyl/aryl substituents enhance lipophilicity and electron-withdrawing effects, improving antimicrobial potency . By analogy, the target’s 3,4-dimethoxybenzyl group may synergize with the isoxazolopyridine core to enhance binding to microbial targets or cellular receptors.

Notes and Limitations

  • Direct biological data for the target compound are absent; comparisons rely on structural analogs.
  • The dimethoxybenzyl group’s role in pharmacokinetics (e.g., solubility, metabolic stability) requires experimental validation.
  • Contradictions in evidence: Sulfonamide derivatives show confirmed activity, but the target’s carboxamide variant may exhibit divergent effects due to altered binding kinetics.

Biological Activity

N-(3,4-dimethoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an isoxazolo[5,4-b]pyridine core with a carboxamide group and a 3,4-dimethoxybenzyl substituent. The molecular formula is C18H19N3O4C_{18}H_{19}N_{3}O_{4} with a molecular weight of 341.4 g/mol. The dimethoxybenzyl group enhances the compound's lipophilicity, which may influence its interaction with biological targets.

Pharmacological Activities

Preliminary studies have indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains. Its structural similarity to other known antimicrobial agents suggests it may inhibit bacterial growth through mechanisms similar to those of existing antibiotics .
  • Antiviral Properties : Research indicates that derivatives of isoxazolo[5,4-b]pyridines can exhibit antiviral activity. While specific data on this compound is limited, its structural features may suggest similar efficacy against viral pathogens .
  • Anticancer Effects : Some studies have indicated that related isoxazole compounds possess anticancer properties. The mechanisms often involve the inhibition of tumor necrosis factor-alpha (TNF-α) and modulation of various signaling pathways associated with cancer cell proliferation and survival .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival and proliferation.
  • Modulation of Cell Signaling Pathways : The compound may interact with cellular receptors or signaling molecules involved in inflammation and cancer progression.

Case Studies and Research Findings

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameStructure TypeAntibacterial ActivityAntiviral ActivityAnticancer Activity
This compoundIsoxazole derivativeModeratePotentialPromising
N-(3-fluorobenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamideIsoxazole derivativeHighLimitedModerate
2-amino-3-methylisoxazoleIsoxazole derivativeLowModerateHigh

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